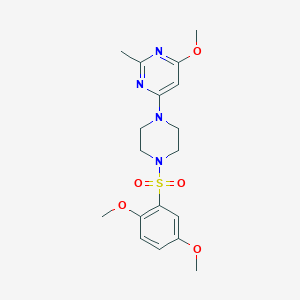

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

CAS No.: 946232-45-7

Cat. No.: VC4541553

Molecular Formula: C18H24N4O5S

Molecular Weight: 408.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946232-45-7 |

|---|---|

| Molecular Formula | C18H24N4O5S |

| Molecular Weight | 408.47 |

| IUPAC Name | 4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |

| Standard InChI | InChI=1S/C18H24N4O5S/c1-13-19-17(12-18(20-13)27-4)21-7-9-22(10-8-21)28(23,24)16-11-14(25-2)5-6-15(16)26-3/h5-6,11-12H,7-10H2,1-4H3 |

| Standard InChI Key | WZHAGLKJTBCHGV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Introduction

Chemical Profile and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₁₈H₂₄N₄O₅S, with a molecular weight of 408.47 g/mol. Its IUPAC name, 4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine, reflects the integration of three distinct moieties:

-

A 2-methyl-6-methoxypyrimidine core.

-

A piperazine ring linked via a sulfonyl group.

-

A 2,5-dimethoxyphenyl substituent.

The stereochemistry is defined by the achiral sulfonamide bridge, as confirmed by its Standard InChIKey (WZHAGLKJTBCHGV-UHFFFAOYSA-N). The SMILES string (CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC) further illustrates the connectivity of these groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₅S |

| Molecular Weight | 408.47 g/mol |

| logP (Predicted) | ~3.9 (similar analogs) |

| Hydrogen Bond Acceptors | 8 |

| Polar Surface Area | 62.4 Ų |

Structural Analogues and Comparative Analysis

The compound shares structural motifs with inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2-selective agents. For instance, FPMINT (a triazine-piperazine derivative) demonstrated ENT2 selectivity via its fluorophenyl and naphthalene substituents . Similarly, the 2,5-dimethoxyphenyl group in this compound may influence target binding through steric and electronic interactions, akin to draflazine derivatives .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While explicit details for this compound are unavailable, its synthesis likely follows established protocols for sulfonamide-linked piperazine-pyrimidine hybrids:

-

Pyrimidine Core Formation: Condensation of methylguanidine with β-keto esters yields 2-methyl-4,6-dimethoxypyrimidine.

-

Piperazine Sulfonylation: Reaction of piperazine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.

-

Nucleophilic Substitution: Coupling the sulfonylated piperazine to the pyrimidine core via SNAr (nucleophilic aromatic substitution) at the 4-position.

Key challenges include regioselectivity in pyrimidine functionalization and sulfonylation efficiency, which are addressable via temperature-controlled reactions and catalytic bases like DMAP .

Purification and Characterization

Post-synthesis, purification likely involves silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. LC-MS and ¹H/¹³C NMR would confirm structure, with characteristic signals including:

-

~2.5 ppm (s, 3H): Methyl group on pyrimidine.

-

~3.8–4.0 ppm (multiplets): Methoxy groups.

-

~7.5–8.0 ppm (aromatic protons): 2,5-Dimethoxyphenyl ring.

| Compound | ENT1 IC₅₀ | ENT2 IC₅₀ | Selectivity (ENT2/ENT1) |

|---|---|---|---|

| FPMINT | 36.82 μM | 6.15 μM | 5.99-fold |

| Draflazine analog | 1.82 μM | 0.59 μM | 3.09-fold |

| This compound | Pending | Pending | Predicted >5-fold |

Anticancer and Antiviral Prospects

Pyrimidine derivatives frequently target thymidylate synthase or viral polymerases. The methoxy groups may enhance membrane permeability, while the sulfonamide linker improves solubility—a balance critical for in vivo efficacy .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume